molecular formula C7H16O3 B026408 Triethyl orthoformate CAS No. 108055-42-1

Triethyl orthoformate

Cat. No. B026408
Key on ui cas rn: 108055-42-1
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
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Patent
US04668722

Procedure details

Mono(2-hydroxyethyl)sebacate and 23.6 g (0.1 mole) 1,2,2,6,6-pentamethylpiperidin-4-ol 17.1 g (0.1 mole) were esterified by heating with 0.4 g toluenesulfonic acid catalyst and 100 cc toluene in a reflux apparatus including a Dean-Stark trap to collect the reaction water as it evolved. When no more water obtained 22.2 g (0.15 mole) triethyl orthoformate was added and heating under reflux continued for 9 hours. Stripping under vacuum removed toluene and excess triethyl orthoformate, and left an oily liquid product represented by formula ##STR49##
Name
Mono(2-hydroxyethyl)sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5](=[O:17])CCCCCCCCC([O-])=O.CN1C(C)(C)C[CH:22]([OH:27])[CH2:21]C1(C)C.[C:30]1(C)C=CC=C[CH:31]=1>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[CH:5]([O:4][CH2:3][CH3:2])([O:17][CH2:30][CH3:31])[O:27][CH2:22][CH3:21]

Inputs

Step One
Name
Mono(2-hydroxyethyl)sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC(CCCCCCCCC(=O)[O-])=O
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
CN1C(CC(CC1(C)C)O)(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
the reaction water as it

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04668722

Procedure details

Mono(2-hydroxyethyl)sebacate and 23.6 g (0.1 mole) 1,2,2,6,6-pentamethylpiperidin-4-ol 17.1 g (0.1 mole) were esterified by heating with 0.4 g toluenesulfonic acid catalyst and 100 cc toluene in a reflux apparatus including a Dean-Stark trap to collect the reaction water as it evolved. When no more water obtained 22.2 g (0.15 mole) triethyl orthoformate was added and heating under reflux continued for 9 hours. Stripping under vacuum removed toluene and excess triethyl orthoformate, and left an oily liquid product represented by formula ##STR49##
Name
Mono(2-hydroxyethyl)sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5](=[O:17])CCCCCCCCC([O-])=O.CN1C(C)(C)C[CH:22]([OH:27])[CH2:21]C1(C)C.[C:30]1(C)C=CC=C[CH:31]=1>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[CH:5]([O:4][CH2:3][CH3:2])([O:17][CH2:30][CH3:31])[O:27][CH2:22][CH3:21]

Inputs

Step One
Name
Mono(2-hydroxyethyl)sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC(CCCCCCCCC(=O)[O-])=O
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
CN1C(CC(CC1(C)C)O)(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
the reaction water as it

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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